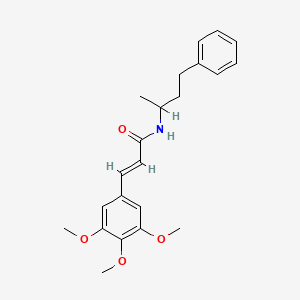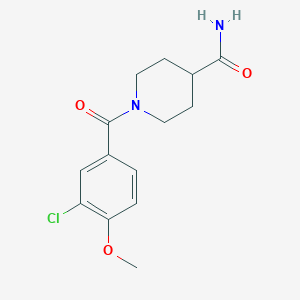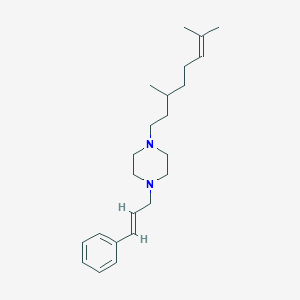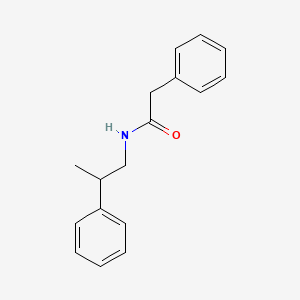![molecular formula C15H10F2N2OS B5368111 6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone CAS No. 64820-49-1](/img/structure/B5368111.png)
6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone
Vue d'ensemble
Description
6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone, also known as DFB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DFB belongs to the class of quinazolinone derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.
Mécanisme D'action
The mechanism of action of 6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in cell proliferation or viral replication. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which may contribute to its antitumor activity. This compound has also been found to inhibit the activity of neuraminidase, an enzyme that is involved in the release of influenza virus from infected cells, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit both biochemical and physiological effects. Biochemically, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. Physiologically, this compound has been found to reduce tumor growth and metastasis in animal models, which further supports its potential as an anticancer agent. This compound has also been found to reduce viral replication and improve survival in animal models of influenza infection, which supports its potential as an antiviral agent.
Avantages Et Limitations Des Expériences En Laboratoire
6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical structure is well-defined, which allows for accurate characterization and reproducibility. This compound also exhibits a high degree of selectivity and potency, which makes it a valuable tool for studying specific biological pathways or targets. However, this compound also has some limitations for lab experiments. It is relatively insoluble in water, which may limit its use in certain assays or experiments. This compound also has a relatively short half-life, which may require frequent dosing or administration in animal models.
Orientations Futures
There are several future directions for research on 6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone. One direction is to further elucidate its mechanism of action, which may lead to the discovery of new targets or pathways for drug development. Another direction is to optimize its pharmacokinetic properties, such as solubility and half-life, which may improve its efficacy and safety in animal models and clinical trials. Finally, there is a need to evaluate the potential of this compound in combination with other drugs or therapies, which may enhance its antitumor or antiviral activity and reduce the risk of drug resistance.
Méthodes De Synthèse
The synthesis of 6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone involves a two-step process. The first step involves the reaction of 2-aminobenzonitrile with difluoromethylthiol in the presence of a catalyst, such as copper iodide, to form 2-(difluoromethylthio)benzamide. The second step involves the reaction of 2-(difluoromethylthio)benzamide with phenyl isocyanate in the presence of a base, such as triethylamine, to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
6-[(difluoromethyl)thio]-4-phenyl-2(1H)-quinazolinone has been found to exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral properties. In particular, this compound has shown promising results in inhibiting the growth of cancer cells, such as lung cancer, breast cancer, and leukemia. This compound has also been found to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, and antiviral activity against influenza A virus. These findings suggest that this compound has potential applications in drug discovery and development.
Propriétés
IUPAC Name |
6-(difluoromethylsulfanyl)-4-phenyl-1H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS/c16-14(17)21-10-6-7-12-11(8-10)13(19-15(20)18-12)9-4-2-1-3-5-9/h1-8,14H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZOQFOCMUIHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215115 | |
| Record name | 2(1H)-Quinazolinone, 6-((difluoromethyl)thio)-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197311 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
64820-49-1 | |
| Record name | 2(1H)-Quinazolinone, 6-((difluoromethyl)thio)-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064820491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinazolinone, 6-((difluoromethyl)thio)-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B5368030.png)
hydrazone](/img/structure/B5368033.png)
![methyl 2-{5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5368048.png)
![7-(4-acetylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5368052.png)


![6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride](/img/structure/B5368076.png)

![2-{2-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]ethyl}-1H-benzimidazole](/img/structure/B5368090.png)
![4-{1-cyano-2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5368101.png)
![3-(2-chlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5368123.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-2-methoxy-2-methylpropanamide](/img/structure/B5368127.png)
![N-[1-(4-ethylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5368131.png)
